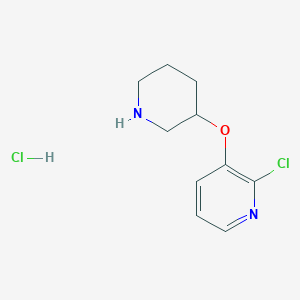
4-Hydroxy-7-(trifluoromethoxy)quinazoline
Übersicht
Beschreibung
4-Hydroxy-7-(trifluoromethoxy)quinazoline is a chemical compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.15 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-7-(trifluoromethoxy)quinazoline is represented by the InChI code 1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) .
Chemical Reactions Analysis
Quinazoline derivatives, including 4-Hydroxy-7-(trifluoromethoxy)quinazoline, have been found to undergo various chemical reactions. For instance, the highly acidic proton of the methyl group at the C-4 position of the quinazoline-3-oxide scaffold has been found to promote acetoxylation to ester derivatives .
Physical And Chemical Properties Analysis
4-Hydroxy-7-(trifluoromethoxy)quinazoline is a solid substance at room temperature . The compound should be stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-Hydroxy-7-(trifluoromethoxy)quinazoline: has been identified as a potential anticancer agent. Its structure allows for interaction with various cellular targets, which is crucial in the development of cancer therapeutics. Quinazoline derivatives have been shown to inhibit tyrosine kinase enzymes, which are often overexpressed in cancer cells . This inhibition can lead to the suppression of tumor growth and proliferation.
Antibacterial Properties
The compound exhibits promising antibacterial properties. Quinazoline derivatives have been reported to be effective against drug-resistant bacterial strains, which is a significant concern in modern medicine. The development of new antibiotics incorporating quinazoline structures could lead to more effective treatments for resistant bacterial infections .
Anti-Inflammatory Applications
Quinazoline derivatives, including 4-Hydroxy-7-(trifluoromethoxy)quinazoline , have shown anti-inflammatory activity. This is particularly relevant in the treatment of chronic inflammatory diseases, where long-term inflammation can lead to tissue damage and disease progression .
Neuroprotective Effects
There is evidence to suggest that quinazoline derivatives can have neuroprotective effects. This application is crucial in the context of neurodegenerative diseases like Parkinson’s and Alzheimer’s, where the protection of neuronal integrity is essential .
Antifungal and Antiviral Potential
The compound’s structure has been linked to antifungal and antiviral activities. This broad-spectrum potential makes it a valuable candidate for the development of new antifungal and antiviral drugs, especially in a time when resistance to existing medications is growing .
Antioxidant Properties
4-Hydroxy-7-(trifluoromethoxy)quinazoline: may also serve as an antioxidant. Antioxidants are important in preventing oxidative stress, which can lead to cellular damage and is implicated in various diseases, including cancer and cardiovascular diseases .
Analgesic Effects
Research has indicated that quinazoline derivatives can exhibit analgesic effects, which could be beneficial in the development of new pain management therapies, especially for chronic pain conditions .
Anticonvulsant Activity
Lastly, the compound has been associated with anticonvulsant activity. This is particularly important for the treatment of seizure disorders, where there is a continuous need for more effective and less toxic therapeutic options .
Safety And Hazards
The safety information for 4-Hydroxy-7-(trifluoromethoxy)quinazoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Eigenschaften
IUPAC Name |
7-(trifluoromethoxy)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRMBJHYCWXLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-(trifluoromethoxy)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





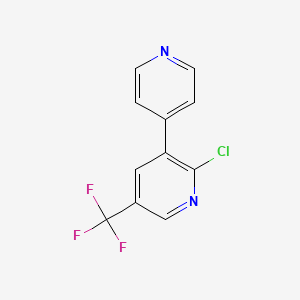
![Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451079.png)
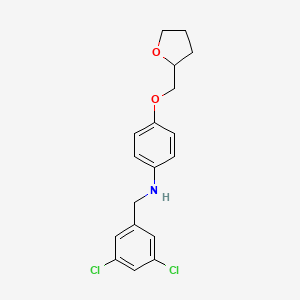
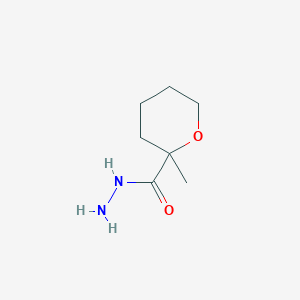
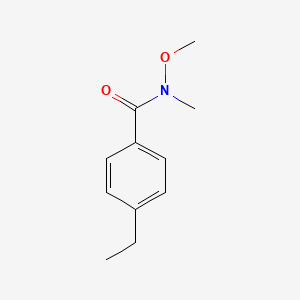
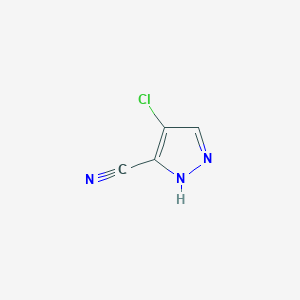
![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)
![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)
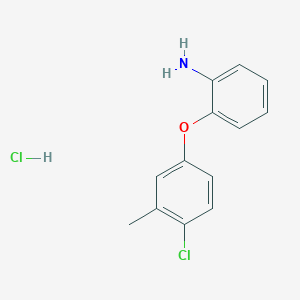

![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)
